4-Hydroxy-4-propylcyclohexane-1-carboxylic acid
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Overview
Description
4-Hydroxy-4-propylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3. It is a cyclohexane derivative with a hydroxyl group and a propyl group attached to the cyclohexane ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-propylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-propylcyclohexanone followed by carboxylation. The reaction conditions typically include the use of strong bases and oxidizing agents to introduce the hydroxyl and carboxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used in conjunction with specific reaction conditions to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propylcyclohexanone or 4-propylcyclohexanal.
Reduction: Formation of 4-hydroxy-4-propylcyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
4-Hydroxy-4-propylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity with various enzymes and receptors. These interactions can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexane-1-carboxylic acid: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-Propylcyclohexane-1-carboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclohexane-1-carboxylic acid: Lacks both the hydroxyl and propyl groups, making it less complex and less reactive.
Uniqueness
4-Hydroxy-4-propylcyclohexane-1-carboxylic acid is unique due to the presence of both the hydroxyl and propyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18O3 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-hydroxy-4-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-5-10(13)6-3-8(4-7-10)9(11)12/h8,13H,2-7H2,1H3,(H,11,12) |
InChI Key |
FKRWRIZHDTVUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(CC1)C(=O)O)O |
Origin of Product |
United States |
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